![molecular formula C16H21ClN4O2S B5415634 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5415634.png)
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits the activity of the enzyme AKT, which is involved in cell survival and proliferation. In inflammation research, it inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In neurological disorder research, it inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, it induces apoptosis and inhibits tumor cell growth. In inflammation research, it reduces inflammation and oxidative stress. In neurological disorder research, it improves cognitive function and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments include its potency and specificity for certain enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine include its potential use in combination therapy for cancer treatment, as well as its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and its biochemical and physiological effects vary depending on the disease being studied. While it has advantages in lab experiments, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 1-ethyl-4-(sulfonyl)pyrazole in the presence of a base. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-3-20-12-15(11-18-20)24(22,23)21-8-6-19(7-9-21)16-10-14(17)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGATDJYWAWTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

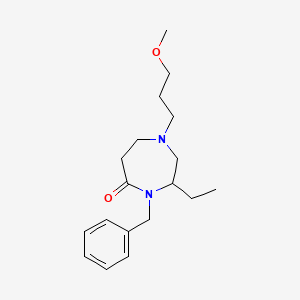
![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
![3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)
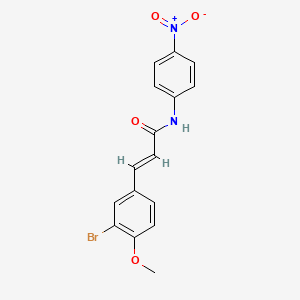
![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)
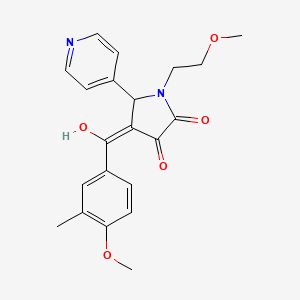
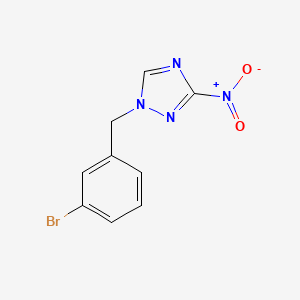
![ethyl 2-(4-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5415628.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5415639.png)
![4-azepan-1-yl-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5415645.png)
![1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5415657.png)
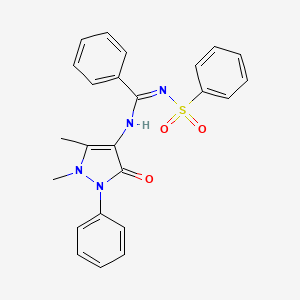
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415666.png)